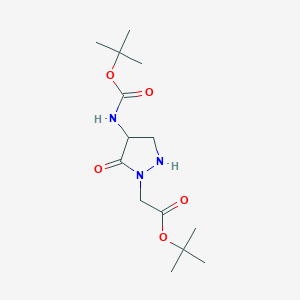
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with a methoxybenzyl group and a methylthiazolyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.
Thiazole Ring Formation: The next step is the synthesis of the 2-methylthiazol-4-yl group, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the thiazole derivative in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid: can be compared with other benzoic acid derivatives and thiazole-containing compounds.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 3,5-dimethoxybenzoic acid share structural similarities but differ in their substituent groups.
Thiazole-Containing Compounds: Compounds like 2-methylthiazole and 4-phenylthiazole have similar thiazole rings but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its dual substitution pattern on the benzoic acid core allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H17NO4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-12-20-16(11-25-12)13-7-8-18(15(9-13)19(21)22)24-10-14-5-3-4-6-17(14)23-2/h3-9,11H,10H2,1-2H3,(H,21,22) |
Clave InChI |
PFSMUXSXOOWOTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)






![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)




![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

